[4-(4-methoxyphenyl)piperazin-1-yl](1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazol-5-yl)methanone
Description
The compound features a piperazine ring substituted at the 4-position with a 4-methoxyphenyl group. This piperazine is linked via a methanone bridge to a 1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazol-5-yl moiety. Piperazine derivatives are widely explored for their pharmacological versatility, including antiproliferative, antimicrobial, and kinase-modulating activities .
Properties
Molecular Formula |
C21H26N6O2 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-[3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazol-5-yl]methanone |
InChI |
InChI=1S/C21H26N6O2/c1-14-20(15(2)25(3)24-14)18-13-19(23-22-18)21(28)27-11-9-26(10-12-27)16-5-7-17(29-4)8-6-16/h5-8,13H,9-12H2,1-4H3,(H,22,23) |
InChI Key |
ZUEHSSDIHXXFAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2=NNC(=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)piperazin-1-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the piperazine ring, followed by the introduction of the methoxyphenyl group through nucleophilic substitution. The final step involves the coupling of the bipyrazole moiety under controlled conditions, often using catalysts to enhance the reaction efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled. The use of continuous flow reactors can also be considered to improve yield and reduce production time. Purification steps, including crystallization and chromatography, are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(4-methoxyphenyl)piperazin-1-ylmethanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as solvent choice, temperature, and catalysts play a crucial role in determining the reaction pathway and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, 4-(4-methoxyphenyl)piperazin-1-ylmethanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the fields of neurology and oncology.
Medicine
In medicine, 4-(4-methoxyphenyl)piperazin-1-ylmethanone is investigated for its therapeutic potential. Preliminary studies suggest that it may have applications in treating neurological disorders and certain types of cancer.
Industry
In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and triggering a cascade of biochemical events. This interaction can affect various cellular pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Structural Analogs with Piperazine-Methanone Linkages
Quinoline-Based Derivatives
- Example: Methyl 4-(4-(2-(4-Methoxyphenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C6) () Structural Differences: Replaces the bipyrazole with a quinoline ring. The 4-methoxyphenyl group on quinoline mirrors the substitution on the target compound’s piperazine, suggesting shared electronic profiles .
Tetrazole-Thio Derivatives
- Example: 1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-(4-nitrophenyl)-1H-tetrazol-5-yl)thio)ethanone (7n) () Structural Differences: Features a sulfonyl group on piperazine and a tetrazole-thio side chain. The tetrazole-thio moiety may improve metabolic stability but reduce solubility compared to the bipyrazole system .
Pyrazoline Derivatives
- Example: 1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone () Structural Differences: Utilizes a pyrazoline ring instead of bipyrazole. The 4-methoxyphenyl group here is retained, suggesting similar pharmacokinetic properties .
Functional Group Variations
Substituent Effects on Piperazine
- Trifluoromethyl (CF₃) Groups: Example: [4-(3-Methoxyphenyl)piperazin-1-yl][1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]methanone () Impact: CF₃ groups increase lipophilicity and metabolic resistance but may reduce aqueous solubility. The target compound’s methoxy group offers better solubility .
- Chlorophenyl Groups: Example: 4-(4-(2-(3-Chlorophenyl)quinoline-4-carbonyl)piperazin-1-yl)-N-hydroxybenzamide (D8) () Impact: Chlorine’s electron-withdrawing nature may enhance binding to hydrophobic pockets, contrasting with the methoxy group’s electron-donating effects .
Table 1: Key Properties of Selected Analogs
Biological Activity
The compound 4-(4-methoxyphenyl)piperazin-1-ylmethanone is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
Molecular Formula
- C : 20
- H : 24
- N : 6
- O : 1
Molecular Weight
- Molecular Weight : 364.48 g/mol
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives, including those related to the compound . Research indicates that certain pyrazole derivatives exhibit significant inhibitory activity against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) . The mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Pyrazole A | MCF-7 | 10 | Apoptosis induction |
| Pyrazole B | MDA-MB-231 | 15 | EGFR inhibition |
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Studies have demonstrated that pyrazole derivatives can exhibit antibacterial and antifungal properties. For instance, a series of pyrazole carboxamides displayed notable antifungal activity against pathogenic fungi . The activity is often attributed to the ability of these compounds to disrupt microbial cell membranes.
Central Nervous System Activity
Given the presence of the piperazine moiety in the compound, it is hypothesized that it may exhibit central nervous system (CNS) activity. Piperazine derivatives are known for their anxiolytic and antidepressant effects, suggesting potential therapeutic applications in treating mood disorders .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like 4-(4-methoxyphenyl)piperazin-1-ylmethanone. Modifications to the piperazine core or bipyrazole structure can significantly influence potency and selectivity.
Key Findings from SAR Studies
- Substitution Effects : The introduction of electron-donating groups on the aromatic rings enhances activity against cancer cell lines.
- Piperazine Modifications : Alterations in the piperazine ring structure can lead to improved CNS penetration and reduced toxicity.
- Bipyrazole Variants : Different substitutions on the bipyrazole framework have been shown to affect binding affinity to target proteins involved in cancer progression.
Case Study 1: Antitumor Activity Evaluation
In a study evaluating various pyrazole derivatives, one compound demonstrated an IC50 value of 8 µM against MCF-7 cells when combined with doxorubicin, indicating a synergistic effect that enhances therapeutic efficacy .
Case Study 2: Antimicrobial Testing
Another research project tested a series of synthesized pyrazoles against multiple bacterial strains, revealing that certain derivatives were effective at concentrations as low as 5 µg/mL, showcasing their potential as novel antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
